5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a combination of benzimidazole, phenoxyphenyl, and pyrrolone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the pyrrolone ring: This might involve the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.
Coupling reactions: The phenoxyphenyl group can be introduced via a Suzuki or Heck coupling reaction using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.
Solvents: Selection of solvents that facilitate the reactions and are easy to remove.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzimidazole moieties.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Investigation of its potential to act against various pathogens.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to active sites: Interaction with enzymes or receptors at their active sites.
Inhibition or activation: Modulating the activity of enzymes or receptors.
Pathways involved: Could affect various biochemical pathways depending on the target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Phenoxyphenyl compounds: Similar structures with different substituents on the phenoxyphenyl ring.
Pyrrolone derivatives: Other compounds featuring the pyrrolone ring with various substitutions.
Uniqueness
Structural complexity: The combination of benzimidazole, phenoxyphenyl, and pyrrolone moieties is unique.
Potential biological activity: The specific arrangement of functional groups may confer unique biological properties.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c24-22-21(23-25-18-8-4-5-9-19(18)26-23)20(28)14-27(22)15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-13H,14,24H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDYXAQUZQQIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)N)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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